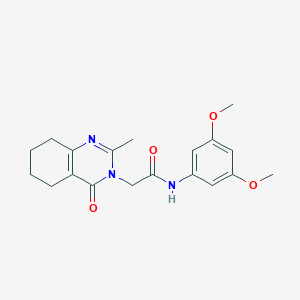

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-12-20-17-7-5-4-6-16(17)19(24)22(12)11-18(23)21-13-8-14(25-2)10-15(9-13)26-3/h8-10H,4-7,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYFEWFYDGZIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 398.50 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(=O)N(C1=C(C(=C(C=C1OC)OC)C(=O)N2CCCCC2=O)C2=CC(=C(C=C2)OC)OC)

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 398.50 g/mol |

| IUPAC Name | This compound |

| LogP | 4.242 |

| Water Solubility (LogSw) | -4.35 |

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been included in various screening libraries targeting cancer pathways.

The compound appears to exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival. For instance:

- Aurora Kinase Inhibition : It has been found to inhibit Aurora A and B kinases which play crucial roles in mitosis.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory and analgesic effects in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

- Study on Inflammatory Markers : A study demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation.

- Analgesic Activity Assessment : In pain models (e.g., formalin test), the compound significantly reduced pain responses compared to control groups.

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties against a range of pathogens.

- Bacterial Strains Tested : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism of Action : The antimicrobial activity may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits Aurora kinases; induces apoptosis |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Analgesic | Significant pain response reduction |

| Antimicrobial | Effective against various bacterial strains |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic differences between the target compound and its analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.